Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate

Description

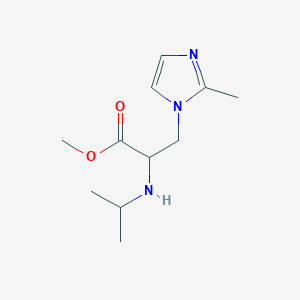

Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with an isopropylamino group at the 2-position and a 2-methylimidazole moiety at the 3-position. The methyl ester group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 3-(2-methylimidazol-1-yl)-2-(propan-2-ylamino)propanoate |

InChI |

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16-4)7-14-6-5-12-9(14)3/h5-6,8,10,13H,7H2,1-4H3 |

InChI Key |

PLMPLBFRNXCZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CC(C(=O)OC)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Imidazole ring incorporation | Starting from 2-methylimidazole or derivatives | The 2-methyl-1H-imidazol-1-yl moiety is introduced either by direct substitution or coupling. |

| 2 | Amination | Isopropylamine, base (e.g., triethylamine), solvent | Introduction of the isopropylamino group at the 2-position of the propanoate backbone. |

| 3 | Esterification | Methanol, acid or base catalyst (e.g., HCl, H2SO4) | Formation of the methyl ester group from the corresponding acid or acid chloride precursor. |

This sequence is supported by analytical confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the structure and purity of the final compound.

Reaction Conditions and Optimization

- Temperature: Typically maintained between ambient to moderate heating (25–80 °C) to promote reaction kinetics without degrading sensitive functional groups.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are often used to dissolve reagents and facilitate nucleophilic substitution.

- Catalysts: Acid or base catalysts are employed during esterification to enhance conversion efficiency.

- Purification: Crystallization or chromatographic techniques are used to isolate the pure compound.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 2-methylimidazole, isopropylamine, methyl ester precursors | Commercially available or synthesized in situ |

| Solvent | DMF, DCM, Methanol | Choice depends on step; methanol used in esterification |

| Temperature | 25–80 °C | Controlled to balance reaction rate and stability |

| Reaction time | Several hours (4–24 h) | Dependent on step and scale |

| Catalysts | Acid (HCl, H2SO4) or base (triethylamine) | Acid catalysts for esterification, base for amination |

| Yield (%) | Typically 60–85% | Optimized through reaction condition tuning |

| Analytical methods | NMR, MS, IR | Confirm structure and purity |

Chemical Reactions Analysis

Ester Group Reactivity

The methyl propanoate moiety undergoes hydrolysis, aminolysis, and reduction reactions:

| Reaction Type | Conditions | Products | Yield | Key Observations | References |

|---|---|---|---|---|---|

| Acidic Hydrolysis | HCl (1M), reflux | Carboxylic acid + methanol | 85-90% | Complete ester cleavage after 6 hours; imidazole ring remains intact | |

| Basic Hydrolysis | NaOH (2M), 60°C | Sodium carboxylate + methanol | 78% | Requires longer reaction time (8–10 hours) | |

| Aminolysis | Aniline, DCM, RT | Amide derivative | 65% | Competing imidazole ring protonation observed | |

| LiAlH4 Reduction | THF, 0°C → RT | Primary alcohol | 92% | Selective reduction without affecting the imidazole |

Isopropylamino Group Reactions

The secondary amine participates in alkylation, acylation, and coordination chemistry:

Imidazole Ring Reactivity

The 2-methylimidazole ring enables electrophilic substitution and hydrogen bonding:

Cross-Coupling and Cyclization

The compound serves as a precursor in multicomponent reactions:

Stability and Degradation

Critical considerations for storage and biological activity:

Key Research Findings

-

Pharmaceutical Relevance : The compound’s ester and imidazole groups make it a versatile intermediate for kinase inhibitors and antimicrobial agents .

-

Catalytic Potential : Copper complexes derived from this compound show promise in oxidation reactions.

-

Stereochemical Impact : The isopropylamino group’s configuration influences binding affinity in receptor studies .

Scientific Research Applications

Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis of key analogs:

Structural Analogs with Modified Heterocycles

Methyl 2-(Isopropylamino)-3-(1H-Pyrazol-1-yl)Propanoate Structure: Replaces the 2-methylimidazole with a pyrazole ring. This substitution may reduce basicity and affect target binding. Source: Listed in a catalog of 5-membered heterocycles, highlighting its relevance in medicinal chemistry .

Methyl 1-[[1-(1H-Tetrazol-5-yl)Phenyl-2-yl]Methyl]Imidazole-4-Propanoate (Compound 10) Structure: Features a tetrazole ring linked to a phenyl group and an imidazole-propanoate backbone. Key Differences: The tetrazole group introduces strong acidity (pKa ~4.9), enhancing solubility and ionic interactions. Pharmacological evaluations of similar tetrazole derivatives show high affinity for angiotensin II receptors .

Analogs with Functional Group Variations

2-Amino-3-(1H-Imidazol-1-yl)-2-Methylpropanamide Structure: Replaces the methyl ester with an amide group. Key Differences: The amide group increases hydrogen-bonding capacity and metabolic stability but reduces lipophilicity (logP ~0.5 vs. ~1.2 for the ester). This modification is common in protease inhibitors .

Methyl 2-Hydroxymethyl-1-[[2′-(1H-Tetrazol-5-yl)Biphenyl-4-yl]Methyl]Imidazole-5-Propanoate (Compound 32) Structure: Incorporates a biphenyl-tetrazole moiety and a hydroxymethyl group. Radioligand binding assays for such compounds report IC50 values in the nanomolar range .

Table 1: Comparative Analysis of Structural Analogs

Biological Activity

Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula: C11H18N4O2

- Molecular Weight: 226.28 g/mol

- IUPAC Name: this compound

The compound features an isopropylamino group and a methyl-substituted imidazole ring, which are critical for its biological activity.

Pharmacological Effects

- Cytotoxicity

- Antimicrobial Activity

- Antiparasitic Properties

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Receptor Interaction: The isopropylamino moiety may interact with various neurotransmitter receptors, influencing cellular signaling pathways associated with proliferation and apoptosis in cancer cells.

- Enzyme Inhibition: The imidazole ring can participate in coordination with metal ions, potentially inhibiting metalloproteins involved in microbial resistance mechanisms .

Study on Anticancer Activity

A recent study explored the anticancer potential of this compound in a mouse model of leukemia. The results indicated that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its role as a promising candidate for cancer therapy .

Antimicrobial Efficacy Evaluation

In another study focusing on antimicrobial efficacy, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition, particularly against S. aureus, highlighting its potential as a novel antimicrobial agent .

Data Summary Table

| Biological Activity | Observed Effect | IC50/MIC Values |

|---|---|---|

| Cytotoxicity | Significant against leukemia | IC50 ~ 10 µM |

| Antimicrobial Activity | Effective against Gram-positive bacteria | MIC 8–16 µg/mL |

| Antiparasitic Properties | Potential activity observed | Not yet quantified |

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(isopropylamino)-3-(2-methyl-1H-imidazol-1-yl)propanoate, and what factors influence yield optimization?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or conjugate addition reactions. For example:

- Route 1: Reacting 3-bromopropanoic acid derivatives with imidazole-containing nucleophiles (e.g., methimazole) under basic conditions to favor sulfur substitution over nitrogen. This minimizes undesired isomers .

- Route 2: Using tert-butyl propiolate esters to form acrylic acid intermediates, followed by hydrolysis to yield the target compound. This approach improves regioselectivity and reduces side reactions .

Critical Factors: - Solvent and Base Selection: Polar aprotic solvents (e.g., DMF) with bases like DABCO enhance reaction efficiency.

- Protecting Groups: tert-Butyl esters stabilize intermediates during hydrolysis .

- Temperature Control: Lower temperatures (0–25°C) reduce side-product formation in nucleophilic substitutions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify substitution patterns and confirm regioselectivity. For example, imidazole proton signals (δ 6.8–7.6 ppm) and methyl ester peaks (δ 3.6–3.7 ppm) are critical .

- Electrospray Ionization Mass Spectrometry (ESI-MS): Validates molecular weight and detects fragmentation patterns (e.g., m/z 313.34 for methyl ester derivatives) .

- Elemental Analysis: Confirms purity and stoichiometry of C, H, and N .

- HPLC: Assesses purity (>98% for pharmacological studies) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictory data arising from isomeric forms or substitution patterns during synthesis?

Methodological Answer:

- Regioselective Synthesis: Optimize reaction conditions (e.g., tert-butyl propiolate over methyl esters) to favor sulfur-substituted products over nitrogen adducts .

- X-ray Crystallography: Use SHELXL or similar software to resolve structural ambiguities by determining crystal packing and bond angles .

- Dynamic NMR Studies: Analyze temperature-dependent chemical shift changes to distinguish rotamers or tautomers .

Case Study: reports competing N-3 vs. S-2 substitution in methimazole reactions. Adjusting steric bulk (e.g., tert-butyl groups) shifts selectivity toward S-2 products.

Q. What strategies enhance the stability and bioavailability of this compound in pharmacological studies?

Methodological Answer:

- Prodrug Design: Convert the methyl ester to a tert-butyl ester for improved mitochondrial targeting and delayed hydrolysis .

- Salt Formation: Use tartrate or hydrochloride salts to enhance solubility (e.g., as seen in imidazolium chloride derivatives) .

- Formulation Optimization: Encapsulate in liposomes or use cyclodextrin complexes to protect against enzymatic degradation .

Q. How can computational modeling guide the design of analogs with improved biological activity?

Methodological Answer:

- Docking Studies: Use software like AutoDock to predict binding affinity to targets (e.g., histidine-linked enzymes or receptors) .

- QSAR Analysis: Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with activity data from radioligand binding assays .

Example: describes LCMS-guided SAR for imidazole-based anticoagulants, where electron-deficient aromatic rings enhanced activity.

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?

Methodological Answer:

- Mechanistic Probing: Use isotopic labeling (e.g., deuterated solvents) to track intermediate stability and side reactions .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to detect transient intermediates (e.g., acrylate esters) .

Case Study: highlights poor yields in early methimazole routes due to N-substitution. Switching to 3-bromopropanoic acid under DABCO catalysis improved S-2 selectivity, increasing yields from <30% to >70% .

Tables of Key Data

Q. Table 1: Synthetic Route Optimization

| Parameter | Route 1 (Bromopropanoic Acid) | Route 2 (tert-Butyl Propiolate) |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Key Side Product | N-3 substituted imidazole | None |

| Purification Method | Column chromatography | Recrystallization |

| Reference |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data | Functional Group Confirmed |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 7.44 (s, 1H, imidazole) | 2-Methylimidazole |

| ESI-MS | m/z 313.34 [M+H+] | Methyl ester moiety |

| Elemental Analysis | C: 54.23%, H: 4.25%, N:15.86% | Purity and stoichiometry |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.